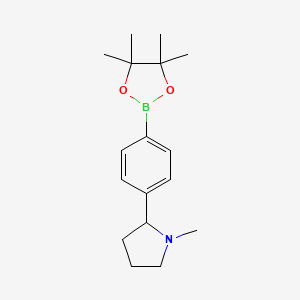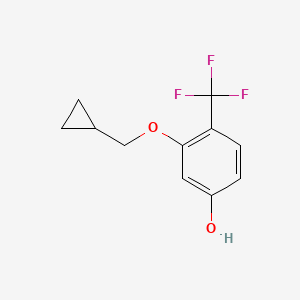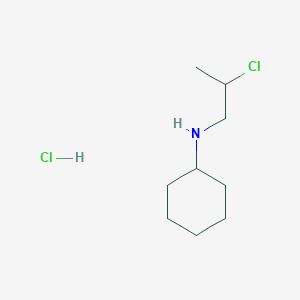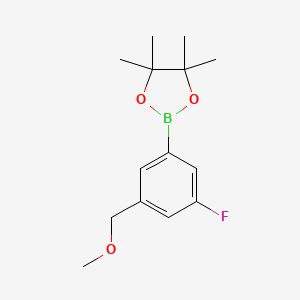![molecular formula C14H22O2 B13990338 8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one CAS No. 75489-44-0](/img/structure/B13990338.png)
8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-tert-Butyl-3-methylidene-1-oxaspiro[45]decan-2-one is a chemical compound known for its unique spirocyclic structure This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the Prins reaction followed by a pinacol rearrangement. This method uses aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, with a Lewis acid catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating certain pathways. The tert-butyl and methylidene groups can also influence its reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound shares a similar spirocyclic structure but differs in the presence of additional double bonds and tert-butyl groups.
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Another related compound with a spirocyclic structure, but it includes an azaspiro linkage and a carboxylate group.
Uniqueness
8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
75489-44-0 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
8-tert-butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C14H22O2/c1-10-9-14(16-12(10)15)7-5-11(6-8-14)13(2,3)4/h11H,1,5-9H2,2-4H3 |
InChI-Schlüssel |
ADKINWFQEOHABV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC2(CC1)CC(=C)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide](/img/structure/B13990256.png)
![1-Bromo-4-[(methylsulfanyl)methoxy]benzene](/img/structure/B13990257.png)





![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)

![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)



